molecular formula C8H19NO3 B2874188 4-Amino-1,1-diethoxybutan-2-ol CAS No. 98544-97-9

4-Amino-1,1-diethoxybutan-2-ol

Cat. No.: B2874188
CAS No.: 98544-97-9
M. Wt: 177.244
InChI Key: AYCJTMMMAXOEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1,1-diethoxybutan-2-ol is an organic compound with the molecular formula C8H19NO3. It is a liquid at room temperature and is known for its applications in various chemical reactions and research fields. The compound contains an amino group, two ethoxy groups, and a hydroxyl group, making it a versatile molecule in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,1-diethoxybutan-2-ol typically involves the reaction of 4-chlorobutan-2-one with diethylamine, followed by the reduction of the resulting imine with sodium borohydride. The reaction conditions include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Catalyst: Sodium borohydride

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactants: 4-chlorobutan-2-one and diethylamine

    Solvent: Ethanol

    Temperature: Controlled to maintain optimal reaction rates

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,1-diethoxybutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles like halides or thiols in the presence of a base

Major Products Formed

    Oxidation: 4-Amino-1,1-diethoxybutan-2-one

    Reduction: 4-Amino-1,1-diethoxybutane

    Substitution: 4-Amino-1,1-dialkoxybutan-2-ol derivatives

Scientific Research Applications

4-Amino-1,1-diethoxybutan-2-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-1,1-diethoxybutan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved include:

    Enzyme inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor modulation: It can modulate the activity of receptors by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1,1-dimethoxybutan-2-ol
  • 4-Amino-1,1-diethoxybutane
  • 4-Amino-1,1-dipropoxybutan-2-ol

Uniqueness

4-Amino-1,1-diethoxybutan-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ethoxy groups provide steric hindrance, making it more selective in certain reactions compared to its analogs with smaller or larger alkoxy groups.

Properties

IUPAC Name

4-amino-1,1-diethoxybutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO3/c1-3-11-8(12-4-2)7(10)5-6-9/h7-8,10H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCJTMMMAXOEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(CCN)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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